molecular formula C19H19N5O3 B6502203 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide CAS No. 1396747-00-4

2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide

Cat. No. B6502203
CAS RN: 1396747-00-4
M. Wt: 365.4 g/mol
InChI Key: HMKVAOLZDDRSPD-UHFFFAOYSA-N
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Description

The compound “2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, an azetidine ring, and a pyridinyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can be synthesized through cyclodehydration of amidoximes or by the oxidation of amidrazones . Azetidines can be synthesized through various methods, including the reaction of β-amino alcohols with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the known activities of oxadiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-16-7-3-2-6-15(16)18-22-19(27-23-18)13-10-24(11-13)12-17(25)21-14-5-4-8-20-9-14/h2-9,13H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKVAOLZDDRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide

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